Pseudolaric acid A beta-D-glucoside

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Pseudolarsäure A-O-β-D-Glucopyranosid wird typischerweise aus natürlichen Quellen isoliert und nicht künstlich synthetisiert. Die Verbindung wird aus der Rinde von Pseudolarix kaempferi mit organischen Lösungsmitteln wie Methanol, Ethanol und Dimethylsulfoxid (DMSO) extrahiert . Der Extraktionsprozess beinhaltet das Mahlen der Rinde zu einem feinen Pulver, gefolgt von Lösemittelextraktion und Reinigung mit Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) .

Industrielle Produktionsverfahren

Die industrielle Produktion von Pseudolarsäure A-O-β-D-Glucopyranosid beinhaltet die großtechnische Extraktion aus der Rinde von Pseudolarix kaempferi. Der Prozess umfasst die Ernte der Rinde, das Trocknen und Mahlen zu einem feinen Pulver. Das Pulver wird dann einer Lösemittelextraktion unterzogen, gefolgt von der Reinigung mit HPLC, um die Verbindung in hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pseudolarsäure A-O-β-D-Glucopyranosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Der Glucopyranosid-Rest kann durch andere funktionelle Gruppen substituiert werden, um neue Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile wie Hydroxylamin (NH2OH) und Hydrazin (N2H4).

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Anti-infection Properties

Pseudolaric acid A β-D-glucoside exhibits significant anti-infective properties against various pathogens:

- Antifungal Activity : It has been shown to inhibit the growth of fungi, making it a potential candidate for treating fungal infections .

- Antiviral Effects : Research indicates effectiveness against several viruses, including HIV and influenza, suggesting its role in antiviral drug development .

2. Anticancer Potential

The compound demonstrates notable anticancer activity through various mechanisms:

- Cell Cycle Arrest : Pseudolaric acid A β-D-glucoside induces cell cycle arrest in cancer cells, leading to apoptosis. This effect has been observed in multiple cancer types, including lung and breast cancers .

- Microtubule Disruption : Similar to its counterpart pseudolaric acid B, it disrupts microtubule dynamics, inhibiting cancer cell proliferation and migration .

Case Studies

Several studies have highlighted the efficacy of pseudolaric acid A β-D-glucoside:

Wirkmechanismus

Pseudolaric acid A-O-beta-D-glucopyranoside exerts its effects through multiple mechanisms:

Antifungal Activity: The compound disrupts the cell membrane integrity of fungal cells, leading to cell lysis and death.

Antifertility Activity: It interferes with the normal functioning of reproductive cells, inhibiting fertilization and embryo development.

The molecular targets and pathways involved include the inhibition of key enzymes and proteins essential for fungal cell wall synthesis and reproductive cell function .

Vergleich Mit ähnlichen Verbindungen

Pseudolarsäure A-O-β-D-Glucopyranosid ist aufgrund ihrer zweifachen antifungalen und antifertilen Wirkung einzigartig. Ähnliche Verbindungen umfassen:

Pseudolarsäure B: Ein weiteres Diterpenoid mit antifungalen Eigenschaften.

Pseudolarsäure C1 und C2: Diterpenoide mit ähnlichen chemischen Strukturen, aber unterschiedlichen biologischen Aktivitäten.

Deacetylpseudolarsäure A: Ein Derivat mit modifizierten chemischen Eigenschaften.

Biologische Aktivität

Pseudolaric acid A beta-D-glucoside (PAA-β-D-glucoside) is a bioactive compound derived from the root bark of Pseudolarix kaempferi, a species known for its medicinal properties in traditional Chinese medicine. This article delves into the biological activities of PAA-β-D-glucoside, highlighting its antifungal, anti-inflammatory, and potential contraceptive effects, supported by diverse research findings.

Overview of this compound

PAA-β-D-glucoside is a glucoside derivative of pseudolaric acid A, characterized by its unique structure that enhances its solubility and biological activity. The compound has garnered attention due to its dual antifungal and antifertility activities, making it a candidate for further pharmacological exploration.

PAA-β-D-glucoside exhibits significant antifungal properties, particularly against pathogenic fungi. Research indicates that it disrupts the integrity of fungal cell membranes, leading to cell lysis. The compound has been shown to inhibit mycelial growth and spore germination in various fungal species.

| Compound | EC50 (μg/mL) | Effect on Spore Germination | References |

|---|---|---|---|

| Pseudolaric Acid A | 1.62 | Strong inhibition | |

| Pseudolaric Acid B | 1.07 | Strong inhibition | |

| Pseudolaric Acid B β-D-glucoside | Not specified | Not specified |

In a study focused on Colletotrichum gloeosporioides, both pseudolaric acids A and B demonstrated potent antifungal activity, outperforming traditional fungicides like carbendazim in postharvest treatments of mango fruit .

Anti-inflammatory Properties

PAA-β-D-glucoside has also been associated with anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This activity suggests potential therapeutic applications in inflammatory diseases.

Antifertility Activity

The compound's antifertility effects have been documented, indicating its potential as a contraceptive agent. Research shows that PAA-β-D-glucoside interferes with reproductive cell functions, inhibiting fertilization and embryo development through mechanisms that may involve enzyme inhibition related to reproductive hormone signaling .

Molecular Mechanisms

The biological activity of PAA-β-D-glucoside is attributed to several molecular mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in fungal cell wall synthesis and reproductive processes.

- Gene Expression Modulation : The compound alters gene expression patterns associated with inflammation and reproduction.

- Cell Cycle Arrest : Similar to its analogs, it may induce cell cycle arrest in cancer cells, contributing to its cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action of PAA-β-D-glucoside:

- A study isolating pseudolaric acids from Pseudolarix kaempferi demonstrated the successful extraction and characterization of PAA-β-D-glucoside using high-speed counter-current chromatography (HSCCC). The isolated compounds exhibited purities above 97% .

- Another investigation assessed the antifungal activity of compounds from Cortex Pseudolaricis, revealing that PAA-β-D-glucoside significantly inhibited the growth of C. gloeosporioides at low concentrations, highlighting its potential as an effective natural fungicide .

Eigenschaften

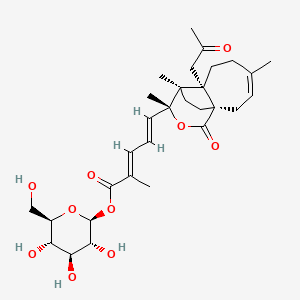

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O11/c1-15-7-11-27-12-9-19(28(27,13-8-15)38-17(3)30)26(4,39-25(27)35)10-5-6-16(2)23(34)37-24-22(33)21(32)20(31)18(14-29)36-24/h5-7,10,18-22,24,29,31-33H,8-9,11-14H2,1-4H3/b10-5+,16-6+/t18-,19+,20-,21+,22-,24+,26-,27-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYWRYGMQNKDQB-VHJBJYHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276462 | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98891-44-2 | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98891-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98891-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the antimicrobial activity of Pseudolaric acid A beta-D-glucoside compared to other isolated compounds like Pseudolaric acid B?

A: The study explicitly states that among the eight isolated compounds, only Pseudolaric acid B displayed activity against Candida albicans []. Unfortunately, the research does not provide data on the antimicrobial activity of this compound. Further research is needed to assess its potential antimicrobial effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.